molecular formula C18H24F3N3OS B12479468 2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide

2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide

Cat. No.: B12479468
M. Wt: 387.5 g/mol
InChI Key: YYLAHKJXAAIDRP-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors . The trifluoromethyl group is introduced via electrophilic trifluoromethylation reactions . The final step involves the formation of the carbamothioyl linkage, which can be achieved through the reaction of the piperidine derivative with a suitable isothiocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The carbamothioyl linkage may also play a role in binding to specific sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperidine ring provides a versatile scaffold for further functionalization .

Properties

Molecular Formula

C18H24F3N3OS

Molecular Weight

387.5 g/mol

IUPAC Name

2,2-dimethyl-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C18H24F3N3OS/c1-17(2,3)15(25)23-16(26)22-13-11-12(18(19,20)21)7-8-14(13)24-9-5-4-6-10-24/h7-8,11H,4-6,9-10H2,1-3H3,(H2,22,23,25,26)

InChI Key

YYLAHKJXAAIDRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCCC2

Origin of Product

United States

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